Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
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Overview
Description
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a chemical compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol It is a pyridazine derivative, which is a class of heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
The synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the esterification process. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 6-chloro-3-oxopyridazine-4-carboxylate.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
6-chloropyridazine-3-carboxylic acid: A precursor in the synthesis of this compound. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7(12)4-3-5(8)9-10-6(4)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUDFWPROPPOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491708 |
Source
|
Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61404-41-9 |
Source
|
Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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